molecular formula C13H23NO4 B13513374 1-[(Tert-butoxy)carbonyl]azocane-4-carboxylic acid

1-[(Tert-butoxy)carbonyl]azocane-4-carboxylic acid

Cat. No.: B13513374
M. Wt: 257.33 g/mol
InChI Key: DADYSPFDPFPJFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(Tert-butoxy)carbonyl]azocane-4-carboxylic acid is a bicyclic organic compound featuring an 8-membered azocane ring (azacyclooctane) with a tert-butoxycarbonyl (Boc) group at the nitrogen atom and a carboxylic acid substituent at the 4-position. The Boc group serves as a protective moiety for amines, enhancing stability during synthetic processes, while the carboxylic acid enables further functionalization, such as amide bond formation.

Properties

Molecular Formula

C13H23NO4

Molecular Weight

257.33 g/mol

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]azocane-4-carboxylic acid

InChI

InChI=1S/C13H23NO4/c1-13(2,3)18-12(17)14-8-5-4-6-10(7-9-14)11(15)16/h10H,4-9H2,1-3H3,(H,15,16)

InChI Key

DADYSPFDPFPJFK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC(CC1)C(=O)O

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 1-[(Tert-butoxy)carbonyl]azocane-4-carboxylic acid generally involves:

This approach is analogous to the preparation of Boc-protected azepane (7-membered) and azetidine (4-membered) carboxylic acids, where the Boc protection is typically introduced after or concurrent with ring formation and functionalization.

Boc Protection of Azocane Derivatives

The Boc protecting group is introduced via reaction of the free amine with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as triethylamine or sodium bicarbonate, typically in an organic solvent like dichloromethane or methylene chloride. This reaction proceeds under mild temperature control (10–40 °C) with stirring for several hours to ensure complete protection.

Typical Reaction Conditions:

Reagent Amount (equiv) Solvent Temperature (°C) Time (hours) Notes
Di-tert-butyl dicarbonate 1.1–1.5 Dichloromethane 10–40 3–5 Dropwise addition
Triethylamine (base) 1.5–2.0 Neutralizes HCl byproduct
Azocane derivative (amine) 1.0 Starting material

Introduction of the Carboxylic Acid Group at the 4-Position

The carboxylic acid function can be introduced by:

For example, oxidation of 4-hydroxyazocane derivatives can be achieved using oxidants such as potassium permanganate or chromium trioxide, though these methods may generate impurities and require careful purification.

Industrial and Scalable Methods

Industrial-scale preparation often employs:

  • Cyclization reactions of linear precursors bearing amino and carboxylate functionalities to form the azocane ring.
  • Use of organic or inorganic acids and bases to facilitate cyclization and Boc protection.
  • Catalysts such as sodium or potassium halides to improve yields and selectivity.
  • Purification by crystallization, extraction, or chromatography to achieve high purity.

Analytical and Research Outcomes

Characterization Techniques

Reaction Yields and Purity

Reaction Step Yield (%) Purification Method Notes
Boc protection 80–91 Extraction, drying, crystallization High selectivity, mild conditions
Functional group oxidation 70–85 Chromatography, crystallization Requires careful control to minimize impurities

Summary Table of Preparation Methods

Preparation Step Reagents/Conditions Yield Range (%) Comments
Boc protection of azocane amine Di-tert-butyl dicarbonate, triethylamine, CH2Cl2, 10–40 °C, 3–5 h 80–91 Mild conditions, widely used
Carboxyl group introduction Oxidation (KMnO4, CrO3) or carboxylation 70–85 May produce impurities, requires purification
Cyclization to form azocane ring Amino acid precursors, acid/base catalysts Variable Industrial scale methods use flow reactors
Purification Crystallization, chromatography Essential for high purity

Chemical Reactions Analysis

Types of Reactions

1-[(Tert-butoxy)carbonyl]azocane-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

1-[(Tert-butoxy)carbonyl]azocane-4-carboxylic acid is a chemical compound with a tert-butoxycarbonyl (BOC) protecting group attached to an azocane ring. It has the molecular formula C13H23NO4C_{13}H_{23}NO_4 and a molecular weight of 257.3.

Scientific Research Applications

  • Chemistry It serves as an intermediate in synthesizing complex organic molecules.
  • Biology It can be used to study biological pathways and enzyme interactions.
  • Industry It is used in producing specialty chemicals and materials.

Chemical Reactions

1-[(tert-butoxy)carbonyl]azocane-4-carboxylic acid can undergo various chemical reactions:

  • Oxidation It can be oxidized under specific conditions to form corresponding oxidized products. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction Reduction reactions can convert the compound into reduced forms, often involving hydrogenation or the use of reducing agents. Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
  • Substitution It can participate in substitution reactions where functional groups are replaced by other groups. Reagents like halogens or nucleophiles can be employed in substitution reactions.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Mechanism of Action

The mechanism of action of 1-[(Tert-butoxy)carbonyl]azocane-4-carboxylic acid involves the protection of amine groups through the formation of a stable Boc group. This protection prevents unwanted reactions during multi-step synthesis processes. The Boc group can be selectively removed under acidic conditions, allowing for the controlled release of the amine .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of 1-[(Tert-butoxy)carbonyl]azocane-4-carboxylic acid become apparent when compared to analogous compounds. Key differentiating factors include ring size , substituent chemistry , and functional group modifications .

Azetidine Derivatives

  • 1-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1H-1,2,3-triazole-4-carboxylic acid (CAS 1529035-77-5):
    • Ring Size : 4-membered azetidine ring.
    • Substituents : A triazole ring and carboxylic acid.
    • Key Features : The triazole moiety enables click chemistry applications, but the smaller ring imposes higher conformational strain, reducing stability compared to azocane derivatives .

Pyrrolidine and Piperidine Analogues

  • (2R,4S)-1-[(tert-butoxy)carbonyl]-4-(trifluoromethyl)pyrrolidine-2-carboxylic acid (CAS 1054547-38-4):
    • Ring Size : 5-membered pyrrolidine.
    • Substituents : Chiral trifluoromethyl group at C4.
    • Key Features : The electron-withdrawing CF₃ group enhances metabolic stability and binding affinity in drug candidates but introduces steric hindrance .
  • 1-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}piperidine-4-carboxylic acid (MDL MFCD18089672):
    • Ring Size : Hybrid azetidine (4-membered) and piperidine (6-membered).
    • Substituents : Dual heterocyclic system.
    • Key Features : Combines rigidity (azetidine) with flexibility (piperidine), offering unique pharmacokinetic properties .

Substituent-Modified Piperidines

  • 1-(tert-Butoxycarbonyl)-4-ethylpiperidine-4-carboxylic acid (CAS 188792-67-8):
    • Substituents : Ethyl group at C4.
    • Key Features : The alkyl chain improves lipophilicity, enhancing membrane permeability but reducing aqueous solubility .
  • 1-Boc-4-Methylpiperidine-4-carboxylic acid (CAS 189321-63-9):
    • Substituents : Methyl group at C4.
    • Key Features : Compact substituent minimizes steric effects while retaining metabolic stability .

Functional Group Variations

  • 1-[(tert-butoxy)carbonyl]-4-ethenylpiperidine-4-carboxylic acid (MDL MFCD30294781): Substituents: Ethenyl group at C4.

Data Tables of Comparative Analysis

Compound Name CAS RN Molecular Formula Molecular Weight Ring Size Key Substituents Key Features Reference
1-[(Tert-butoxy)carbonyl]azocane-4-carboxylic acid Not Provided ~C₁₂H₂₃NO₄ ~265.3 g/mol 8 Boc, COOH High flexibility, drug scaffold -
1-[1-(tert-Boc)azetidin-3-yl]-triazole-4-COOH 1529035-77-5 Not Provided Not Provided 4 Triazole, Boc Click chemistry applications
(2R,4S)-1-Boc-4-CF₃-pyrrolidine-2-COOH 1054547-38-4 C₁₁H₁₅F₃N₂O₄ 296.25 g/mol 5 CF₃, Boc Enhanced metabolic stability
1-Boc-4-ethylpiperidine-4-COOH 188792-67-8 C₁₃H₂₃NO₄ 265.33 g/mol 6 Ethyl, Boc Improved lipophilicity
1-Boc-4-ethenylpiperidine-4-COOH - C₁₃H₂₁NO₄ 263.31 g/mol 6 Ethenyl, Boc Post-synthetic modification potential

Biological Activity

1-[(Tert-butoxy)carbonyl]azocane-4-carboxylic acid is a synthetic compound characterized by its unique azocane ring structure and a tert-butoxycarbonyl (Boc) protecting group. This compound has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Despite limited direct studies, its structural features suggest various interactions with biological targets, warranting further investigation.

  • Molecular Formula : C11H19NO4
  • Molecular Weight : Approximately 229.26 g/mol
  • Appearance : White to light yellow solid
  • Stability : Air-sensitive, requiring inert gas storage conditions

The azocane ring, a saturated six-membered structure containing nitrogen, contributes to the compound's reactivity and potential pharmacological properties. The carboxylic acid group enhances solubility and bioavailability, making it a candidate for further studies.

Biological Activity Overview

While specific biological activity data for 1-[(tert-butoxy)carbonyl]azocane-4-carboxylic acid is sparse, related compounds have been investigated for various biological activities. The presence of the azocane structure may influence interactions with enzymes and receptors, potentially leading to therapeutic applications.

Potential Biological Activities:

  • Enzyme Inhibition : Compounds with similar structures have been shown to inhibit various enzymes, including angiotensin-converting enzyme (ACE). For instance, derivatives of proline with carboxylic acid replacements exhibited significant ACE inhibition with varying potency levels .
  • Protein Interaction : Preliminary studies suggest that azocane-containing compounds may interact with biological macromolecules such as proteins and nucleic acids. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can be employed to assess these interactions.
  • Pharmacological Properties : The carboxylic acid moiety can enhance the compound's bioavailability and solubility, making it suitable for pharmacological investigations.

Case Studies and Research Findings

  • ACE Inhibition Studies : Research indicates that modifications to carboxylic acid groups significantly affect ACE inhibition potency. For example, derivatives of proline demonstrated I50 values ranging from 0.07 µM to 100 µM, highlighting the importance of structural modifications in biological activity .
  • Interaction Studies : Similar azocane derivatives have been tested for their ability to modulate protein activity. These studies often utilize biochemical assays to quantify the effects on enzyme kinetics or receptor binding affinities.

Comparative Analysis

The following table summarizes some structurally similar compounds and their unique features:

Compound NameMolecular FormulaUnique Features
1-(tert-Butoxycarbonyl)-4-propylpiperidine-4-carboxylic acidC13H21NO4Piperidine ring structure
1-(tert-Butoxycarbonyl)-1H-pyrazole-4-carboxylic acidC9H12N2O4Contains a pyrazole ring
1-(tert-Butoxycarbonyl)-azepane-4-carboxylic acidC12H21NO4Features a seven-membered azepane ring

Q & A

Basic: What are the optimal conditions for synthesizing 1-[(Tert-butoxy)carbonyl]azocane-4-carboxylic acid to achieve high yield and purity?

Methodological Answer:
The synthesis involves multi-step routes, typically starting with azocane derivatives reacting with tert-butyl chloroformate under controlled conditions. Key parameters include:

  • Temperature : Maintain 0–5°C during Boc protection to minimize side reactions like premature deprotection .
  • Solvent Choice : Use dichloromethane or THF for Boc group introduction, ensuring inert conditions to avoid hydrolysis .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) isolates the product. Yield optimization (70–85%) requires precise stoichiometry and reaction time monitoring .

Basic: How does the tert-butoxycarbonyl (Boc) group influence the reactivity of azocane-4-carboxylic acid derivatives in peptide synthesis?

Methodological Answer:
The Boc group acts as a temporary amine protector, enabling selective functionalization of the carboxylic acid moiety. Steps include:

Protection : React the amine with di-tert-butyl dicarbonate (Boc₂O) in basic conditions (e.g., NaHCO₃) .

Carboxylic Acid Activation : Use coupling agents like EDCI/HOBt for amide bond formation without disturbing the Boc group .

Deprotection : Treat with TFA (20–50% in DCM) to cleave the Boc group post-synthesis, yielding the free amine .

Advanced: What computational strategies can predict the regioselectivity of reactions involving 1-[(Tert-butoxy)carbonyl]azocane-4-carboxylic acid?

Methodological Answer:
Quantum mechanical calculations (e.g., DFT) model reaction pathways to identify transition states and intermediates:

  • Reaction Path Search : Tools like GRRM or AFIR map potential energy surfaces to predict regioselectivity in cyclization or substitution reactions .
  • Solvent Effects : COSMO-RS simulations assess solvent polarity’s impact on reaction outcomes .
  • Validation : Compare computed NMR shifts (GIAO method) with experimental data to confirm predicted structures .

Advanced: How can researchers resolve contradictions in spectroscopic data when characterizing the stereochemistry of azocane derivatives?

Methodological Answer:
Contradictions (e.g., NMR vs. X-ray data) require multi-technique validation:

X-ray Crystallography : Resolve absolute configuration discrepancies by growing single crystals (solvent: ethanol/water) .

NOESY NMR : Detect spatial proximity of protons to confirm ring conformation (e.g., axial vs. equatorial substituents) .

Vibrational Circular Dichroism (VCD) : Compare experimental and simulated spectra to assign stereocenters in solution .

Safety: What protocols are essential when handling azocane derivatives in laboratory settings?

Methodological Answer:

  • PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use P95 respirators if aerosolization is possible .
  • Ventilation : Conduct reactions in fume hoods with >100 ft/min airflow to manage volatile reagents (e.g., TFA during deprotection) .
  • Waste Disposal : Neutralize acidic waste with sodium bicarbonate before disposal in designated containers .

Bioactivity: What methodologies assess the interaction of Boc-protected azocane derivatives with biological targets?

Methodological Answer:

  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka, kd) between the compound and immobilized enzymes/receptors .
  • Molecular Docking : Use AutoDock Vina to predict binding poses in active sites, guided by the Boc group’s steric effects .
  • Cellular Assays : Evaluate cytotoxicity (MTT assay) and target modulation (e.g., ELISA for kinase inhibition) at 1–100 µM concentrations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.